molecular formula C15H16FNO2S B5775450 n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide

n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide

Cat. No.: B5775450
M. Wt: 293.4 g/mol
InChI Key: GXISPGZALMVSHI-UHFFFAOYSA-N
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Description

n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This compound, in particular, has a unique structure that includes a fluoro-phenyl group and a trimethyl-benzenesulfonamide moiety, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide typically involves the reaction of 4-fluoroaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.

    Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced sulfonamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. It is used in the development of new antimicrobial agents.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections. Its sulfonamide moiety is known to inhibit the growth of bacteria by interfering with folic acid synthesis.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are used in the formulation of drugs and pesticides.

Mechanism of Action

The mechanism of action of n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

  • n-(4-Chloro-phenyl)-2,4,5-trimethyl-benzenesulfonamide
  • n-(4-Bromo-phenyl)-2,4,5-trimethyl-benzenesulfonamide
  • n-(4-Methyl-phenyl)-2,4,5-trimethyl-benzenesulfonamide

Comparison: n-(4-Fluoro-phenyl)-2,4,5-trimethyl-benzenesulfonamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluoro group is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets. This makes it potentially more effective in certain applications, such as antimicrobial activity, compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-10-8-12(3)15(9-11(10)2)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXISPGZALMVSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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